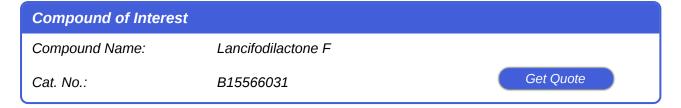


Spectroscopic Profile of Lancifodilactone F: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lancifodilactone F**, a novel nortriterpenoid isolated from Schisandra lancifolia. The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The spectroscopic data presented below is essential for the identification and characterization of **Lancifodilactone F**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on Bruker AM-400 and DRX-500 spectrometers. The data was acquired in deuterated pyridine (C₅D₅N) with Tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectroscopic Data for Lancifodilactone F (500 MHz, C₅D₅N)



Position	Chemical Shift (δ) ppm	Multiplicity (J in Hz)	
2α	2.15	m	
2β	1.85	m	
3α	4.12	dd (11.5, 4.0)	
5α	1.52	m	
6α	2.01	m	
6β	1.75	m	
7α	2.68	d (13.0)	
7β	2.30	d (13.0)	
9α	2.25	m	
11α	1.98	m	
11β	1.65	m	
12α	1.80	m	
12β	1.55	m	
15α	2.45	m	
15β	2.10	m	
16α	4.35	m	
17α	2.85	d (5.0)	
20	4.65	S	
20	4.52 s		
22	3.85 d (9.5)		
22	3.75 d (9.5)		
Me-18	1.25 s		
Me-19	1.05	S	



Me-26	1.18	S
Me-27	1.12	S

Table 2: ¹³C NMR Spectroscopic Data for Lancifodilactone F (125 MHz, C₅D₅N)

Position	Chemical Shift (δ) ppm	Carbon Type	Position	Chemical Shift (δ) ppm	Carbon Type
1	38.5	t	14	52.5	S
2	28.5	t	15	35.5	t
3	78.5	d	16	72.5	d
4	40.5	S	17	50.5	d
5	55.5	d	18	21.5	q
6	22.5	t	19	19.5	q
7	33.5	t	20	108.5	t
8	140.5	S	21	175.5	S
9	45.5	d	22	68.5	t
10	42.5	S	23	178.5	S
11	25.5	t	24	85.5	S
12	30.5	t	25	29.5	q
13	48.5	d	26	28.5	q

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Bio-Rad FTS-135 spectrometer using potassium bromide (KBr) pellets. The spectrum of **Lancifodilactone F** exhibits characteristic absorption bands indicating the presence of specific functional groups.



Table 3: Key IR Absorption Bands for Lancifodilactone F

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-2500 (broad)	O-H and C-O stretching (hydroxyl and carboxylic acid)
1765	C=O stretching (γ-lactone)
1710	C=O stretching (carboxylic acid)
1645	C=C stretching (double bond)

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on a VG Auto Spec-3000 spectrometer.

The analysis in negative ion mode established the molecular formula of **Lancifodilactone F** as $C_{25}H_{40}O_6$.

• HRESIMS:m/z 435.2746 [M-H]⁻ (calculated for C₂₅H₃₉O₆, 435.2746).

Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of **Lancifodilactone F**.

Isolation of Lancifodilactone F

The air-dried and powdered leaves and stems of S. lancifolia (5.7 kg) were extracted with 70% aqueous acetone (4 x 15 L) at room temperature. The resulting extract was concentrated under vacuum to yield a crude extract (290 g), which was then partitioned between water and ethyl acetate. The ethyl acetate fraction (101 g) was subjected to repeated column chromatography on silica gel (eluted with chloroform-acetone gradients) and Sephadex LH-20 (eluted with a 1:1 mixture of chloroform-methanol) to yield 15 mg of Lancifodilactone \mathbf{F} .

Spectroscopic Analysis

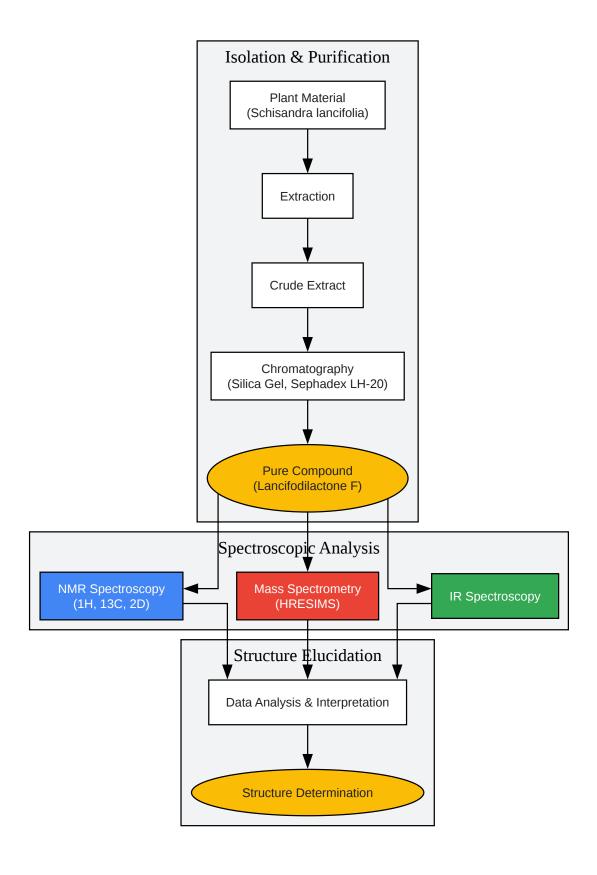


- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on Bruker AM-400 and DRX-500 spectrometers. The samples were dissolved in deuterated pyridine (C₅D₅N), and chemical shifts were referenced to the internal standard, Tetramethylsilane (TMS).
- IR Spectroscopy: The infrared spectrum was obtained using a Bio-Rad FTS-135 spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.
- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
 was conducted on a VG Auto Spec-3000 spectrometer in negative ion mode.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **Lancifodilactone F**.





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